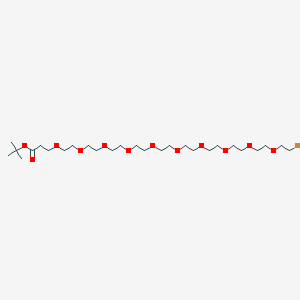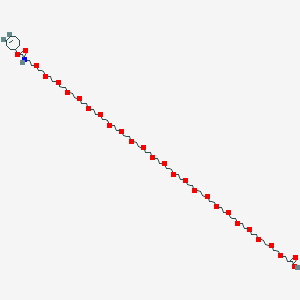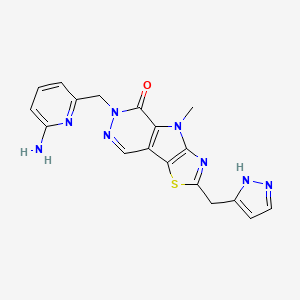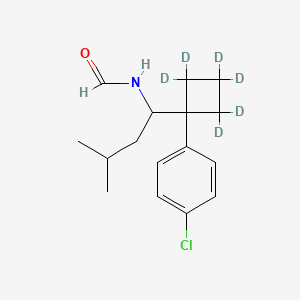![molecular formula C54H75N13O6S B15144795 N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PP-biotin, also known as Polypropylene-biotin, is a compound that combines the properties of polypropylene and biotin. Polypropylene is a thermoplastic polymer used in a wide variety of applications, while biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. The combination of these two components results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PP-biotin typically involves the chemical modification of polypropylene to introduce biotin moieties. This can be achieved through various methods, including:
Grafting: Biotin can be grafted onto polypropylene using reactive intermediates such as maleic anhydride. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Coupling Reactions: Biotin can be coupled to polypropylene using coupling agents like carbodiimides or succinimidyl esters. These reactions often require mild conditions and can be performed in organic solvents.
Industrial Production Methods
Industrial production of PP-biotin involves scaling up the synthetic methods mentioned above. The process typically includes:
Polymerization: Polypropylene is first polymerized using standard industrial techniques.
Functionalization: The polymer is then functionalized with biotin using grafting or coupling reactions.
Purification: The final product is purified to remove any unreacted biotin or other impurities.
Analyse Chemischer Reaktionen
Types of Reactions
PP-biotin can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions, leading to the formation of biotin sulfoxide or biotin sulfone.
Reduction: Reduction reactions can convert biotin sulfoxide or biotin sulfone back to biotin.
Substitution: The biotin moiety can participate in substitution reactions, where functional groups on the biotin are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include biotin derivatives such as biotin sulfoxide, biotin sulfone, and various substituted biotin compounds.
Wissenschaftliche Forschungsanwendungen
PP-biotin has a wide range of applications in scientific research, including:
Chemistry: PP-biotin can be used as a functionalized polymer in various chemical reactions and processes.
Biology: In biological research, PP-biotin can be used for biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection and purification.
Medicine: PP-biotin can be used in drug delivery systems, where the biotin moiety can target specific cells or tissues.
Industry: In industrial applications, PP-biotin can be used in the production of biotinylated materials for various purposes, including diagnostics and biotechnology.
Wirkmechanismus
The mechanism of action of PP-biotin involves the interaction of the biotin moiety with specific molecular targets. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The biotin moiety in PP-biotin can bind to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.
Vergleich Mit ähnlichen Verbindungen
PP-biotin can be compared with other biotinylated compounds, such as:
Biotinylated Proteins: These are proteins that have been chemically modified to include biotin moieties. They are commonly used in biochemical assays and diagnostic tests.
Biotinylated Nucleic Acids: These are nucleic acids that have been modified to include biotin, allowing for their detection and purification.
Biotinylated Polymers: These are polymers that have been functionalized with biotin, similar to PP-biotin. They can be used in various applications, including drug delivery and biotechnology.
PP-biotin is unique in that it combines the properties of polypropylene and biotin, resulting in a compound with enhanced stability and functionality compared to other biotinylated compounds.
Eigenschaften
Molekularformel |
C54H75N13O6S |
|---|---|
Molekulargewicht |
1034.3 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-[2-[4-[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethylamino]-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1 |
InChI-Schlüssel |
QDWFTKGFKIYDLX-UJLKPDLOSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)



![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)


![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

